2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives.
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine .
Chemical Reactions Analysis
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Biological Research: It has been used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
2-chloro-4-nitrophenol: Similar in structure but lacks the thiazole ring, resulting in different biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-5-nitrobenzamide: A closely related compound with a bromophenyl group instead of a phenyl group, which may exhibit different pharmacological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-13-7-6-11(20(22)23)8-12(13)15(21)19-16-18-14(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWRJLKJMUBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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